
(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and is functionalized with amino and dimethylamino groups, enhancing its reactivity and interaction with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone fumarate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.
Functionalization: Introduction of the amino and dimethylamino groups is usually carried out through nucleophilic substitution reactions. For instance, the dimethylamino group can be introduced via reaction with dimethylamine.
Final Coupling: The final step involves coupling the functionalized benzofuran with phenylmethanone and fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
化学反応の分析
Types of Reactions
(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone fumarate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products
Oxidation: Nitro derivatives of the benzofuran core.
Reduction: Alcohol derivatives of the phenylmethanone moiety.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
科学的研究の応用
(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone fumarate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dimethylamino groups enhance its binding affinity to these targets, potentially modulating their activity. The benzofuran core can interact with various biological pathways, leading to diverse biological effects.
類似化合物との比較
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
3-Methoxyphenylboronic acid: Shares a similar aromatic structure with functional groups that can participate in similar reactions.
Uniqueness
(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone fumarate is unique due to its combination of a benzofuran core with amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
882865-25-0 |
|---|---|
分子式 |
C24H26N2O7 |
分子量 |
454.5 g/mol |
IUPAC名 |
[3-amino-7-[3-(dimethylamino)propoxy]-1-benzofuran-2-yl]-phenylmethanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H22N2O3.C4H4O4/c1-22(2)12-7-13-24-16-11-6-10-15-17(21)20(25-19(15)16)18(23)14-8-4-3-5-9-14;5-3(6)1-2-4(7)8/h3-6,8-11H,7,12-13,21H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
QTDIQNBJIGNTBJ-WLHGVMLRSA-N |
異性体SMILES |
CN(C)CCCOC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCCOC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
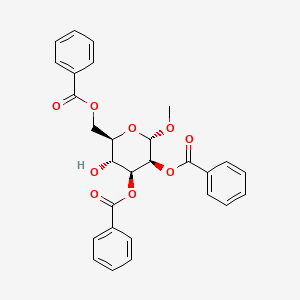
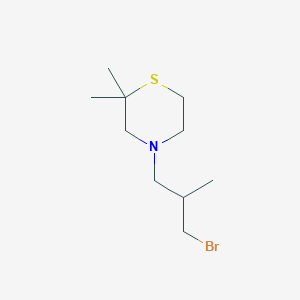
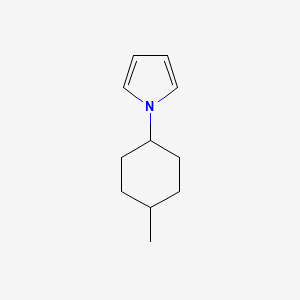
![3-Aminobenzo[c]isoxazole-5-carbonitrile](/img/structure/B15205182.png)
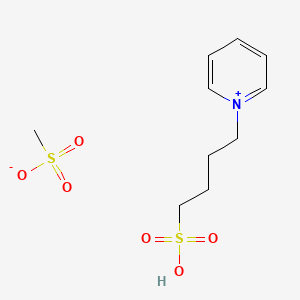
![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)

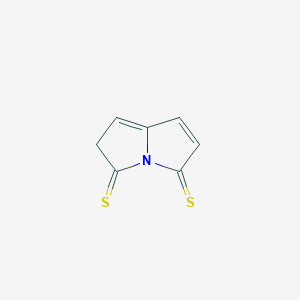
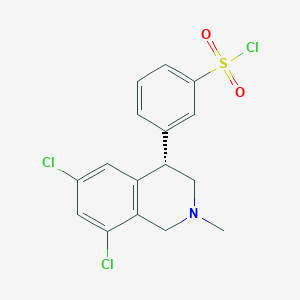
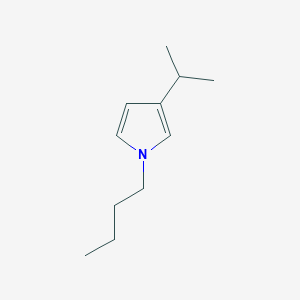

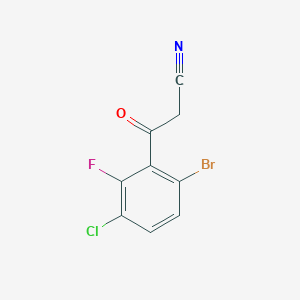
![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
